
MMP-2/MMP-9InhibitorI
概要
説明
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are compounds designed to inhibit the activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 is significant in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors involves multiple steps, including the formation of key intermediates and the final inhibitor compound. One common synthetic route involves the use of molecular docking and hybrid quantum mechanical and molecular mechanical calculations to design potent inhibitors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are the final inhibitor compounds, which are characterized by their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These inhibitors are then purified and tested for their biological activity and selectivity .
科学的研究の応用
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of matrix metalloproteinase enzymes. In biology, these inhibitors help in understanding the role of matrix metalloproteinase-2 and matrix metalloproteinase-9 in various physiological and pathological processes .
In medicine, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are being investigated for their potential therapeutic applications in cancer, cardiovascular diseases, and inflammatory conditions. These inhibitors can prevent the degradation of the extracellular matrix, thereby inhibiting tumor invasion and metastasis .
In industry, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are used in the development of new drugs and therapeutic agents. They are also employed in the production of biomaterials and tissue engineering applications .
作用機序
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors exert their effects by binding to the active site of the matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity . The molecular targets of these inhibitors include the zinc ion in the active site of the enzymes and specific amino acid residues involved in substrate binding .
類似化合物との比較
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are unique in their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. Similar compounds include other matrix metalloproteinase inhibitors, such as matrix metalloproteinase-1 inhibitors and matrix metalloproteinase-3 inhibitors . matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are distinct in their selectivity and potency, making them valuable tools in scientific research and therapeutic applications .
生物活性
Matrix metalloproteinases (MMPs) are a group of enzymes critical for the degradation of extracellular matrix components, playing a significant role in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor metastasis. Among these, MMP-2 and MMP-9 are particularly notable for their involvement in cancer progression and inflammatory diseases. The compound MMP-2/MMP-9 Inhibitor I has emerged as a crucial agent in modulating the activity of these enzymes, thereby influencing biological processes.
MMP-2/MMP-9 Inhibitor I acts by selectively inhibiting the enzymatic activities of MMP-2 and MMP-9. This inhibition can prevent the breakdown of extracellular matrix components, which is essential for tumor invasion and metastasis. The inhibitor shows significant potency with IC50 values of 17 nM for MMP-2 and 30 nM for MMP-9, indicating its effectiveness in blocking these enzymes' activities in vitro .
Biological Effects
The biological effects of MMP-2/MMP-9 Inhibitor I are profound across various studies:
- Tumor Growth and Metastasis : In vivo studies have demonstrated that this inhibitor reduces tumor growth and metastasis in several cancer models. For instance, it has been shown to inhibit Lewis lung carcinoma-induced lung colonization in murine models .
- Inflammation : The inhibitor also plays a role in modulating inflammation. Research indicates that MMP-9 inhibition can ameliorate inflammatory responses in conditions such as muscular dystrophy by reducing muscle injury and fibrosis .
- Regeneration : In models of muscular dystrophy (mdx mice), pharmacological inhibition of MMP-9 not only improves muscle structure but also enhances regeneration capabilities by reducing inflammation and necrosis .
Case Study 1: Muscular Dystrophy Model
In a study involving mdx mice, the deletion or inhibition of MMP-9 resulted in improved skeletal muscle structure and function. The administration of the inhibitor led to decreased levels of inflammatory markers and improved regeneration of muscle fibers .
Parameter | Control (mdx) | MMP-9 Inhibited |
---|---|---|
Muscle Injury Score | High | Low |
Levels of β-dystroglycan | Low | High |
Inflammation Markers | Elevated | Reduced |
Case Study 2: Cancer Metastasis
In a murine model of Lewis lung carcinoma, treatment with MMP-2/MMP-9 Inhibitor I significantly reduced the number of metastatic colonies in the lungs compared to untreated controls .
Research Findings
Recent research highlights the following findings regarding the biological activity of MMP-2/MMP-9 Inhibitor I:
- Inhibition Profiles : The inhibitor effectively reduces both MMP-2 and MMP-9 activities, which are often upregulated in various cancers and inflammatory diseases .
- Impact on Cell Migration : Studies have shown that treatment with this inhibitor leads to a marked decrease in cell migration in cancer cell lines, underscoring its potential as an anti-metastatic agent .
- Role in Systemic Lupus Erythematosus (SLE) : Alterations in MMP levels have been observed in SLE patients, where increased levels correlate with disease activity. The use of inhibitors may help restore balance to these pathways .
Q & A
Q. What are the standard methodologies for assessing the efficacy of MMP-2/MMP-9 inhibitors in preclinical models?
Basic Research Question
The gold-standard techniques include gelatin zymography to detect latent and active isoforms of MMP-2/MMP-9 , quantitative RT-PCR for mRNA expression analysis , and Western blotting for protein quantification . For in vivo studies, rodent models (e.g., myocardial infarction in rats or calvarial bone defects ) are commonly used. Activity quantification via software like NIH ImageJ is critical for statistical rigor .
Q. How do variations in MMP-2/MMP-9 activation states (latent vs. active) impact inhibitor dosing in cell-based assays?
Advanced Research Question
Latent pro-forms require activation (e.g., via cytokines or proteolytic cleavage) to exhibit enzymatic activity, which complicates dose-response studies. Zymography can distinguish latent (pro-MMP-2/MMP-9) and active forms . Researchers must normalize inhibitor concentrations to the active enzyme fraction and validate using positive controls (e.g., IL-1β-induced activation ).
Q. What experimental designs address contradictory data on MMP-2/MMP-9 inhibitor efficacy across disease models?
Advanced Research Question
Contradictions often arise from tissue-specific MMP/TIMP ratios or cytokine crosstalk (e.g., TGF-β upregulates MMP-2/MMP-9, while IL-1β selectively elevates MMP-9 ). To resolve this, use multi-modal validation : combine zymography with transcriptomics and pathway-specific inhibitors (e.g., A-779 to block Ang-(1-7) receptor interactions ). Include time-course analyses to capture dynamic MMP expression changes .
Q. How can omics data (e.g., microarray, proteomics) enhance mechanistic studies of MMP-2/MMP-9 inhibitors?
Advanced Research Question
Integrate microarray analysis with functional assays to identify upstream regulators (e.g., cytokines or signaling pathways like eNOS ). For example, in sulfur mustard-induced skin damage, microarray data revealed gene networks modulated by MMP-2/MMP-9 inhibitors, which were validated via histology and enzymatic activity assays . Use tools like the FDA’s ArrayTrack system for robust bioinformatics analysis .
Q. What are the critical considerations for selecting in vivo models to study MMP-2/MMP-9 inhibitor pharmacokinetics?
Basic Research Question
Prioritize disease-specific models:
- Cardiovascular remodeling : Coronary ligation in rats to mimic myocardial infarction .
- Cancer metastasis : Xenograft models with MMP-driven invasion (e.g., melanoma or oral cancer ).
- Bone regeneration : Calvarial defects to assess osteostimulatory effects .
Include pharmacodynamic endpoints (e.g., MMP/TIMP ratios ) and control for sex/age-related MMP expression variability.
Q. How do cytokine profiles influence MMP-2/MMP-9 inhibitor efficacy in inflammation models?
Advanced Research Question
Cytokines like TGF-β enhance both MMP-2 and MMP-9, while IL-1β and TNF-α selectively upregulate MMP-9 . Pre-treat cells with cytokines to mimic inflammatory microenvironments , and use receptor antagonists (e.g., A-779 ) to dissect signaling pathways. In arthritis models, hyaluronic acid counteracts IL-1β-induced MMP activation, highlighting the need for combinatorial approaches .
Q. What statistical methods are recommended for MMP-2/MMP-9 inhibitor studies with high inter-sample variability?
Basic Research Question
- Use ANOVA with post-hoc tests for multi-group comparisons (e.g., sham vs. treated vs. control groups ).
- Report mean ± SD from ≥3 independent experiments .
- For skewed data (common in zymography), apply non-parametric tests (e.g., Kruskal-Wallis).
Q. How should researchers reconcile in vitro IC50 values with in vivo efficacy outcomes?
Advanced Research Question
In vitro IC50 often underestimates in vivo doses due to tissue penetration barriers and protein binding. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling with data from:
- Plasma/tissue concentration measurements (e.g., via HPLC).
- Activity-based probes to monitor MMP inhibition in real-time .
Validate using in vivo zymography or immunohistochemistry .
Q. What are the limitations of gelatin zymography compared to fluorogenic assays for MMP-2/MMP-9 inhibition studies?
Basic Research Question
- Zymography : Semi-quantitative, detects latent/active isoforms but lacks kinetic resolution .
- Fluorogenic assays : Quantify real-time activity but cannot distinguish isoforms. Use zymography for isoform-specific data and fluorogenic substrates for high-throughput screening .
Q. How do tissue-specific TIMP interactions affect dual MMP-2/MMP-9 inhibitor pharmacology?
Advanced Research Question
TIMP-1/3 binds MMP-9 and MMP-2, respectively, altering inhibitor bioavailability . In myocardial infarction models, HUVEC transplantation reduced MMP-2/9 activity by elevating TIMP-1/3, an effect blocked by eNOS inhibition . Measure MMP:TIMP molar ratios and use gene silencing (e.g., siRNA) to dissect TIMP contributions.
特性
IUPAC Name |
3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHBQIDTNHWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。